Ethyl 4-oxobut-2-enoate

CAS No.:

Cat. No.: VC16709521

Molecular Formula: C6H8O3

Molecular Weight: 128.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H8O3 |

|---|---|

| Molecular Weight | 128.13 g/mol |

| IUPAC Name | ethyl 4-oxobut-2-enoate |

| Standard InChI | InChI=1S/C6H8O3/c1-2-9-6(8)4-3-5-7/h3-5H,2H2,1H3 |

| Standard InChI Key | SDGAEBKMHIPSAC-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C=CC=O |

Introduction

Structural and Physicochemical Properties

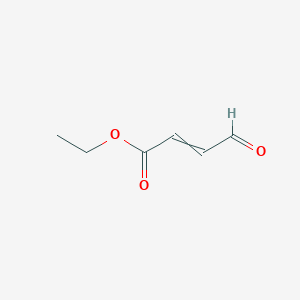

Ethyl 4-oxobut-2-enoate, systematically named ethyl (E)-4-oxobut-2-enoate, features a planar α,β-unsaturated carbonyl system with a trans-configuration (E) across the double bond (Fig. 1). This geometry facilitates conjugation between the carbonyl group and the double bond, significantly influencing its electronic properties and reactivity.

Molecular Characteristics

-

Molecular Formula: C₆H₈O₃

-

Molecular Weight: 128.126 g/mol

-

Density: 1.0 ± 0.1 g/cm³

-

Boiling Point: 199.3 ± 23.0 °C at 760 mmHg

-

Melting Point: -9°C

The compound’s low melting point and moderate boiling point reflect its polar yet relatively non-volatile nature, typical of α,β-unsaturated esters. Its density aligns with similar esters, suggesting comparable packing efficiencies in the liquid state.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

Ethyl 4-oxobut-2-enoate is typically synthesized via esterification of 4-oxobut-2-enoic acid with ethanol under acidic conditions:

Alternative routes include:

-

Claisen Condensation: Reaction of ethyl acetoacetate with formaldehyde under basic conditions, though this method risks forming polymeric byproducts.

-

Oxidation of Ethyl 4-Hydroxybut-2-enoate: Using mild oxidizing agents like pyridinium chlorochromate (PCC) to preserve the double bond .

Industrial Manufacturing

Large-scale production employs continuous-flow reactors to enhance yield and purity. Key parameters include:

-

Temperature: 50–70°C to balance reaction rate and side-product formation.

-

Catalyst: Ion-exchange resins (e.g., Amberlyst™) for recyclability and minimal waste.

-

Purification: Fractional distillation under reduced pressure (20–30 mmHg) to isolate the ester (b.p. 80–85°C at 20 mmHg) .

Chemical Reactivity and Reaction Mechanisms

Nucleophilic Additions

The α,β-unsaturated system undergoes Michael additions with amines, thiols, and enolates. For example, reaction with methylamine yields ethyl 4-(methylamino)but-2-enoate:

Cycloadditions

As a dienophile, it participates in Diels-Alder reactions with dienes like 1,3-butadiene, forming six-membered cyclohexene derivatives:

Reduction and Oxidation

-

Reduction: Catalytic hydrogenation (H₂/Pd-C) saturates the double bond, yielding ethyl 4-oxobutyrate.

-

Oxidation: Strong oxidizers like KMnO₄ cleave the double bond, producing succinic acid derivatives .

Applications in Organic Synthesis and Industry

Pharmaceutical Intermediates

Ethyl 4-oxobut-2-enoate serves as a precursor to γ-lactams and γ-lactones, structural motifs in antiviral and anticancer agents. For example, its reaction with hydroxylamine forms a hydroxamic acid derivative, a known zinc protease inhibitor.

Polymer Chemistry

Incorporated into acrylate copolymers, it enhances thermal stability and crosslinking density. Polymers derived from this ester exhibit glass transition temperatures (T₉) 20–30°C higher than conventional acrylates.

Agrochemicals

Functionalization with thiourea groups yields herbicides targeting acetolactate synthase (ALS), a key enzyme in plant branched-chain amino acid synthesis .

Future Research Directions

-

Catalytic Asymmetric Reactions: Developing chiral catalysts for enantioselective additions to the α,β-unsaturated system.

-

Bioactivity Screening: Evaluating antimicrobial and anticancer properties of novel derivatives.

-

Green Chemistry: Optimizing solvent-free syntheses using microwave irradiation or mechanochemistry.

Ethyl 4-oxobut-2-enoate remains underexploited despite its synthetic versatility. Addressing these gaps could unlock new applications in medicinal chemistry and materials science.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume